2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with an ethyl group and a chlorophenoxy methyl group
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and benzimidazole derivatives have been reported to interact with various cellular targets
Mode of Action
For instance, 2,4-D, a similar compound, is known to induce uncontrolled growth in susceptible plants . Benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines .
Biochemical Pathways
For example, 2,4-D affects the auxin signaling pathway in plants, leading to uncontrolled growth . Benzimidazole derivatives have been reported to interfere with cell proliferation pathways in cancer cells .
Pharmacokinetics
Benzamide derivatives, which are structurally similar, have been reported to exhibit good pharmacokinetic profiles .
Result of Action
For example, 2,4-D causes uncontrolled growth in plants, leading to their death . Benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole. For instance, the presence of this compound in aquatic environments can have toxic effects on non-target aquatic plants
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole are not well-studied. Based on its structural similarity to other benzimidazole compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorophenoxy group .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole typically involves the reaction of 4-chlorophenol with ethylbenzimidazole in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol is replaced by the benzimidazole moiety. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole can be compared with other similar compounds, such as:
2-Phenyl substituted benzimidazole derivatives: These compounds share a similar benzimidazole core structure but differ in the substituents attached to the phenyl ring. They may exhibit different biological activities and chemical properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Although structurally different, MCPA shares the chlorophenoxy group and is widely used as a herbicide.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-ethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-15-6-4-3-5-14(15)18-16(19)11-20-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMKNXSSZDPJJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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